1-Methyl-2-pyrrolyl-(2-thienyl)methanol
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Overview
Description
1-Methyl-2-pyrrolyl-(2-thienyl)methanol is an organic compound with the molecular formula C10H11NOS. It is characterized by the presence of a pyrrole ring and a thiophene ring, both of which are heterocyclic aromatic compounds.
Preparation Methods
The synthesis of 1-Methyl-2-pyrrolyl-(2-thienyl)methanol typically involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1-Methyl-2-pyrrolyl-(2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the pyrrole or thiophene rings, using reagents like halogens or nitrating agents.
Scientific Research Applications
1-Methyl-2-pyrrolyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
1-Methyl-2-pyrrolyl-(2-thienyl)methanol can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolyl-(2-furyl)methanol: Similar structure but with a furan ring instead of a thiophene ring.
1-Methyl-2-pyrrolyl-(2-pyridyl)methanol: Contains a pyridine ring instead of a thiophene ring.
1-Methyl-2-pyrrolyl-(2-phenyl)methanol: Features a phenyl ring in place of the thiophene ring.
These compounds share similar synthetic routes and chemical properties but differ in their specific reactivity and applications due to the nature of the heterocyclic ring present .
Biological Activity
1-Methyl-2-pyrrolyl-(2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
This compound features a pyrrole ring and a thienyl group, which are known to contribute to its biological properties. The presence of these heterocycles often enhances the interaction with biological targets, such as enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary data suggest that it may inhibit the proliferation of cancer cells.
- Neuroprotective Effects : There is emerging evidence indicating its potential role in neuroprotection, possibly through antioxidant mechanisms.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it may mitigate oxidative stress in cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antimicrobial agents, suggesting its potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
---|---|---|
Staphylococcus aureus | 32 | Equivalent to Penicillin |
Escherichia coli | 16 | Superior to Ampicillin |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, the compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Neuroprotective Effects
A recent study investigated the neuroprotective effects of the compound in a mouse model of oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to control groups.
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7,10,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYURWBZEQIEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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